molecular formula C26H32N6O4 B12862893 3-(4-Isopropylphenyl)-1H-pyrazol-5-amine hemioxalate

3-(4-Isopropylphenyl)-1H-pyrazol-5-amine hemioxalate

Cat. No.: B12862893
M. Wt: 492.6 g/mol
InChI Key: VHLFPVKSYJHOOB-UHFFFAOYSA-N
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Description

3-(4-Isopropylphenyl)-1H-pyrazol-5-amine hemioxalate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isopropylphenyl)-1H-pyrazol-5-amine hemioxalate typically involves the formation of the pyrazole ring followed by the introduction of the isopropylphenyl group. One common method is the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropylphenyl)-1H-pyrazol-5-amine hemioxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

3-(4-Isopropylphenyl)-1H-pyrazol-5-amine hemioxalate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Isopropylphenyl)-1H-pyrazol-5-amine hemioxalate involves its interaction with specific molecular targets. The isopropylphenyl group can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further influencing its activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Isopropylphenyl)-2-methylpropionaldehyde
  • 3-Methyl-4-isopropylphenol
  • 4-Isopropylbenzaldehyde

Uniqueness

3-(4-Isopropylphenyl)-1H-pyrazol-5-amine hemioxalate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H32N6O4

Molecular Weight

492.6 g/mol

IUPAC Name

oxalic acid;5-(4-propan-2-ylphenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/2C12H15N3.C2H2O4/c2*1-8(2)9-3-5-10(6-4-9)11-7-12(13)15-14-11;3-1(4)2(5)6/h2*3-8H,1-2H3,(H3,13,14,15);(H,3,4)(H,5,6)

InChI Key

VHLFPVKSYJHOOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC(=NN2)N.CC(C)C1=CC=C(C=C1)C2=CC(=NN2)N.C(=O)(C(=O)O)O

Origin of Product

United States

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